2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-(4-propan-2-ylanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10(2)11-5-7-12(8-6-11)17-14-13(20(15,18)19)4-3-9-16-14/h3-10H,1-2H3,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJKTAJLXOPZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-isopropylaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:
-
Sulfoxide Formation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid at 60°C yields the corresponding sulfoxide.
-
Sulfone Formation : Using m-chloroperbenzoic acid (mCPBA) in dichloromethane produces the sulfone derivative .
Oxidation Selectivity
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 2 h | Sulfoxide | 65% | |
| mCPBA | CH₂Cl₂, 0°C, 1 h | Sulfone | 88% |
Cycloaddition and Heterocycle Formation
The amino and sulfonamide groups participate in cycloaddition reactions:
-
1,3-Dipolar Cycloaddition : Reacts with sulfonyl azides (e.g., 4-nitrophenylsulfonyl azide) to form NH-1,2,3-triazoles via a high-asynchronicity pathway .
-
Quinoline Derivatives : Condensation with aldehydes (e.g., benzaldehyde) and β-ketoesters under acidic conditions yields fused quinoline-sulfonamide hybrids .
Cycloaddition Efficiency
| Azide Component | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| 4-NO₂C₆H₄SO₂N₃ | Ethanol | NH-1,2,3-Triazole | 72% | |
| C₆H₅CHO | AcOH/H₂O | Quinoline derivative | 68% |
Catalytic Transformations
Fe₃O₄@SiO₂@PCLH-TFA, a magnetic nanoparticle catalyst, enables solvent-free synthesis of triarylpyridines from this compound via a vinylogous anomeric-based oxidation mechanism .
Catalytic Performance
| Catalyst Loading | Temperature | Time | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| 10 mg | 110°C | 3 h | 89% | >95% |
Scientific Research Applications
Medicinal Chemistry
2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide is explored for its antibacterial properties :
- Antimicrobial Activity : Demonstrated significant activity against various pathogens, including:
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Bacillus subtilis 64 µg/mL
This suggests potential as a treatment option for infections caused by resistant strains.
Cancer Research
The compound has shown promise in anti-cancer research :
- Inhibition of Cancer Cell Lines : Studies indicate dose-dependent inhibition of cell proliferation in various cancer cell lines, suggesting that derivatives could be developed for therapeutic use.
Enzyme Inhibition Studies
Research has focused on the compound's ability to inhibit enzymes critical for bacterial survival. This includes investigations into its effectiveness against strains resistant to conventional antibiotics.
Case Study 1: Antibacterial Efficacy
A study evaluated the compound against multi-drug resistant bacterial strains. Results indicated that it could serve as an effective alternative treatment where traditional antibiotics fail.
Case Study 2: Anti-Cancer Properties
In vitro studies on cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating effective growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings highlight the potential for developing new anti-cancer agents based on this compound.
Mechanism of Action
The mechanism of action of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Torsemide (N-[(isopropylamino)carbonyl]-4-[(3-methylphenyl)amino]pyridine-3-sulfonamide)
Key Differences :
- Substituent Position: Torsemide’s amino group is at the 4-position of pyridine, whereas the target compound’s amino group is at the 2-position.
- Additional Functional Group: Torsemide includes an isopropylaminocarbonyl group, absent in the target compound. Biological Activity: Torsemide is a loop diuretic targeting the Na⁺-K⁺-2Cl⁻ cotransporter in the kidney . The positional isomerism in the target compound may alter binding affinity to this target.
Sulfosulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-2-(ethylsulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide)
Key Differences :
- Core Heterocycle : Sulfosulfuron incorporates an imidazo[1,2-a]pyridine ring, contrasting with the simpler pyridine core of the target compound.
- Substituents: The ethylsulfonyl and pyrimidinyl groups in sulfosulfuron confer herbicidal activity by inhibiting acetolactate synthase in plants . Relevance: This highlights how sulfonamide derivatives can be tailored for non-pharmaceutical applications via heterocyclic modifications.
IM-7 (5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione)
Key Differences :
- Core Structure : IM-7 is an imidazolidin-2,4-dione, distinct from the sulfonamide-pyridine scaffold.
- Activity : IM-7 exhibits acute cardiovascular effects in rats, demonstrating that aryl substitutions (e.g., 4-isopropylphenyl) influence pharmacological profiles even in unrelated scaffolds .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Insights :
- Sulfosulfuron’s low solubility aligns with its herbicidal formulation requirements .
Biological Activity
2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with an isopropylphenyl amino group and a sulfonamide functional group, which are critical for its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O2S, with a molecular weight of approximately 280.35 g/mol. The presence of the sulfonamide group is significant, as it plays a vital role in the biological activity of many sulfonamide compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which is critical for bacterial growth and survival. Additionally, this compound may exhibit inhibitory effects on various signaling pathways relevant to cancer and inflammation.
Antimicrobial Activity
Sulfonamides have historically been recognized for their antimicrobial properties. Research indicates that this compound demonstrates significant antibacterial activity against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Anti-cancer Activity
Recent studies have highlighted the potential anti-cancer properties of sulfonamides. Specifically, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 5.0 |
| MCF7 (Breast cancer) | 7.5 |
| HeLa (Cervical cancer) | 6.0 |
The observed IC50 values indicate that the compound exhibits moderate potency against these cancer cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications .
Inhibition of Endothelin Receptors
Another area of interest is the modulation of endothelin receptors by sulfonamide derivatives. Studies have shown that certain modifications to the sulfonamide structure can enhance its ability to inhibit endothelin receptor binding, which is implicated in various cardiovascular diseases.
For instance, modifications leading to IC50 values around 0.2 µM for ET-A receptors suggest that structural variations can significantly impact biological activity . This highlights the potential for developing selective endothelin antagonists based on the sulfonamide scaffold.
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results indicated that this compound could serve as an effective treatment option, especially in cases where traditional antibiotics fail.
Case Study 2: Cancer Cell Line Inhibition
In another investigation focusing on its anti-cancer properties, researchers treated various cancer cell lines with different concentrations of the compound. Results showed dose-dependent inhibition of cell proliferation, suggesting that further optimization could lead to more potent derivatives suitable for clinical use.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling and aromatic substitution. For optimization:
- Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the isopropylphenyl group to the pyridine core .
- Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance yield and reduce side products .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and ensure stepwise completion .
Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions and confirm the absence of unreacted intermediates (e.g., sulfonamide proton signals at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Identify characteristic peaks (e.g., S=O stretching at 1150–1350 cm and N-H bending at 1600 cm) .
- Mass Spectrometry : Confirm molecular weight accuracy (e.g., ESI-MS) and detect isotopic patterns for sulfur atoms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this sulfonamide derivative?
- Methodological Answer :
- Analog Synthesis : Synthesize derivatives with modified substituents (e.g., replacing isopropylphenyl with fluorophenyl) to assess steric/electronic effects .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase) to correlate structural changes with activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions and identify critical residues (e.g., hydrogen bonding with sulfonamide groups) .
Q. What methodologies are recommended for resolving contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature) to minimize variability .
- Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to cross-verify results .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA or regression models) to identify confounding variables (e.g., solvent effects on enzyme kinetics) .
Q. How can computational modeling be integrated with experimental data to predict binding modes with target enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., GROMACS) to assess stability of sulfonamide interactions over time .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy contributions (e.g., hydrophobic vs. electrostatic interactions) .
- Crystallographic Validation : Compare predicted poses with X-ray structures (e.g., PDB: 3QQ) to refine force field parameters .
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility in academic settings?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce batch-to-batch variability .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Purification Optimization : Employ automated flash chromatography with gradient elution to isolate high-purity batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
